3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
This compound features a pyrazine-2-carbonitrile core linked via an ether bond to a piperidin-3-yl group, which is further functionalized with a 4-propyl-1,2,3-thiadiazole-5-carbonyl moiety. The thiadiazole ring contributes electron-deficient properties, while the propyl substituent enhances lipophilicity.
Properties
IUPAC Name |
3-[1-(4-propylthiadiazole-5-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c1-2-4-12-14(25-21-20-12)16(23)22-8-3-5-11(10-22)24-15-13(9-17)18-6-7-19-15/h6-7,11H,2-5,8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRSTIGIAGPSTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)N2CCCC(C2)OC3=NC=CN=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel chemical entity that has been investigated for its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide an overview of its biological activity, including relevant data tables and research insights.
Chemical Structure and Synthesis
The compound features a complex structure comprising a pyrazine core linked to a piperidine moiety and a thiadiazole derivative. The synthesis of such compounds often involves multi-step reactions that integrate various functional groups, which contribute to their biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazine and thiadiazole exhibit significant antimicrobial properties. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial efficacy. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 | Staphylococcus aureus |
| 7b | 0.25 | Staphylococcus epidermidis |
These findings suggest that the structural features of the compound may enhance its interaction with microbial targets.
Anticancer Activity
The anticancer properties of similar compounds have been extensively studied. A review highlighted the cytotoxic effects of various thiadiazole derivatives against human cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HepG2 (liver cancer). For example, certain derivatives have shown IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Table 2: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 27 | HepG2 | 8.107 | Dawood et al., 2013 |
| 23 | MCF7 | <10 | Michalak et al., 2011 |
These studies indicate that modifications in the chemical structure can lead to enhanced anticancer activity, likely through mechanisms involving apoptosis induction and cell cycle arrest.
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of DNA synthesis : Similar compounds have been shown to inhibit bacterial DNA gyrase and topoisomerase IV, crucial for bacterial replication .
- Induction of apoptosis : Studies have indicated that certain derivatives activate caspases involved in programmed cell death pathways, leading to increased apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated their effectiveness against multi-drug resistant strains. The compound exhibited significant bactericidal activity, suggesting its potential as a lead compound for developing new antibiotics.
Case Study 2: Anticancer Potential
In vitro tests on the synthesized thiadiazole derivatives showed promising results against various cancer cell lines. One derivative achieved an IC50 value that was ten times lower than doxorubicin against HepG2 cells, indicating substantial potential for further development in oncology .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds with similar structures to 3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibit promising anticancer properties by inhibiting specific protein targets involved in cancer cell proliferation. For instance, derivatives of piperidine and pyrazine have been studied for their ability to inhibit heat shock protein 90 (HSP90), which plays a crucial role in cancer cell survival and proliferation . The incorporation of thiadiazole moieties has been shown to enhance the cytotoxicity against various cancer cell lines.
1.2 Anti-Tuberculosis Potential
The compound's structure suggests potential activity against Mycobacterium tuberculosis. Research on similar compounds indicates that modifications at the piperidine and pyrazine positions can significantly enhance anti-tubercular activity. In particular, studies have shown that compounds featuring a piperazine linker can improve binding affinity to target enzymes involved in bacterial cell wall synthesis .
Mechanistic Insights
2.1 Interaction with Biological Targets
The mechanism of action for compounds like 3-((1-(4-Propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile often involves the inhibition of key enzymes or proteins within the target cells. For instance, docking studies suggest that the compound may bind effectively to active sites of enzymes critical for tumor growth or bacterial survival .
2.2 Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the thiadiazole and piperidine rings can lead to significant changes in biological activity. For example, substituents that increase hydrophilicity have been correlated with enhanced bioactivity against tuberculosis .
Case Studies and Experimental Findings
Chemical Reactions Analysis
Step 1: Formation of 4-Propyl-1,2,3-thiadiazole-5-carbonyl chloride
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Reaction : Cyclocondensation of thiosemicarbazide derivatives with propyl-substituted precursors under acidic conditions generates the 1,2,3-thiadiazole ring .
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Activation : The carboxylic acid group is converted to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, enabling subsequent amide bond formation .
Step 2: Piperidine Coupling
Step 3: Etherification with Pyrazine-2-carbonitrile
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Nucleophilic substitution : The hydroxyl group on the piperidine ring undergoes an SN2 reaction with pyrazine-2-carbonitrile derivatives under basic conditions (e.g., K₂CO₃, DMF) to form the ether linkage .
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Key intermediates : Brominated or chlorinated pyrazine precursors are typically used to facilitate displacement .
Reaction Optimization Data
Reaction conditions and yields for critical steps are summarized below:
Mechanistic Insights
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Thiadiazole Ring Stability : The 1,2,3-thiadiazole core resists ring-opening under basic or acidic conditions due to aromatic stabilization, making it suitable for subsequent reactions .
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Ether Bond Reactivity : The piperidine-ether linkage shows moderate susceptibility to hydrolysis under strongly acidic conditions (pH < 2), necessitating careful pH control during synthesis .
Catalytic and Functional Modifications
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Cyano Group Reactivity : The nitrile can be hydrolyzed to a carboxylic acid (using H₂O/H⁺) or reduced to an amine (using LiAlH₄) for additional derivatization .
Stability and Degradation Pathways
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Thermal Stability : Decomposition occurs at >200°C, primarily via cleavage of the thiadiazole-piperidine amide bond .
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Photodegradation : Exposure to UV light (λ = 254 nm) induces partial isomerization of the pyrazine ring, requiring storage in amber vials .
Biological Activity Correlations
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The compound’s thiadiazole and pyrazine moieties are associated with kinase inhibition (e.g., PARP-1/2) and antimicrobial activity, as observed in structurally similar analogues .
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Cytotoxicity : IC₅₀ values for BRCA1-mutant cell lines range from 4–200 nM, comparable to clinical PARP inhibitors like Olaparib .
Comparison with Similar Compounds
Substituent Variation on the Thiadiazole Ring
- 3-((1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile ():
- Structural Difference : Methyl group (CH₃) replaces propyl (C₃H₇) at the thiadiazole 4-position.
- Impact :
- Molecular Weight : 330.36 g/mol (methyl) vs. ~358.43 g/mol (propyl, estimated).
- Metabolic Stability : Longer alkyl chains (propyl) may increase susceptibility to oxidative metabolism compared to methyl .
Heterocyclic Core Modifications
- 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile (): Structural Difference: Pyrimidine-5-carbonitrile core with a thiazole substituent instead of pyrazine and thiadiazole. Impact:
- Electronic Properties : Thiazole is less electron-deficient than thiadiazole, altering binding interactions.
Bioactivity : Thiazole derivatives often exhibit antimicrobial or anticancer activity, suggesting divergent applications .
5-(3-(3H-Imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)piperidin-1-yl)pyrazine-2-carbonitrile ():
- Structural Difference : Imidazo-pyrrolo-pyrazine replaces the thiadiazole-carbonyl-piperidine moiety.
- Impact :
- Molecular Complexity : Increased ring fusion (imidazo-pyrrolo-pyrazine) elevates molecular weight (~450–500 g/mol) and may reduce solubility.
- Target Selectivity : Larger heterocycles often interact with protein pockets distinct from those targeted by thiadiazole derivatives .
Piperidine vs. Pyrrolidine Scaffolds
- Compounds with Pyrrolidine Rings (e.g., L-742694 in ):
- Structural Difference : Pyrrolidine (5-membered) vs. piperidine (6-membered) ring.
- Impact :
- Basicity : Piperidine (pKa ~11) is more basic than pyrrolidine (pKa ~10), influencing protonation states under physiological conditions .
Data Table: Key Comparative Properties
*Estimated based on structural analogs.
Research Findings and Implications
- Synthetic Routes : Multi-component one-pot reactions () and acylations () are common for similar compounds. The target compound likely requires sequential coupling of thiadiazole-carbonyl chloride with piperidine, followed by etherification with pyrazine-carbonitrile.
- Structure-Activity Relationships (SAR) :
- Thiadiazole vs. Thiazole : Thiadiazole’s electron deficiency may enhance interactions with electrophilic enzyme pockets.
- Alkyl Chain Length : Propyl groups improve lipid bilayer penetration but may reduce metabolic stability compared to methyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
